(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

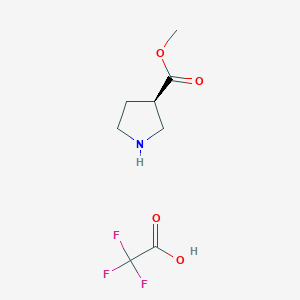

The systematic IUPAC name for this compound is methyl (3R)-pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate . This nomenclature reflects its structural components:

- A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

- A methyl ester group at the 3-position of the pyrrolidine ring.

- A trifluoroacetate counterion (CF₃COO⁻) associated with the protonated nitrogen.

The stereochemical designation (3R) specifies the absolute configuration at the third carbon of the pyrrolidine ring, ensuring enantiomeric distinction. The trifluoroacetate moiety is derived from trifluoroacetic acid (TFA), which ionically interacts with the pyrrolidine’s tertiary amine.

CAS Registry Number and Regulatory Database Entries

The compound’s CAS Registry Number is 1523530-44-0 . Key regulatory and database entries include:

- PubChem CID : 86811200.

- MDL Number : MFCD27986872.

- EC Number : Not formally assigned, but referenced under supplier-specific identifiers.

| Identifier | Value |

|---|---|

| CAS Registry Number | 1523530-44-0 |

| PubChem CID | 86811200 |

| Molecular Formula | C₈H₁₂F₃NO₄ |

| Molecular Weight | 243.18 g/mol |

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₂F₃NO₄ is derived from:

- Pyrrolidine core : C₅H₉N.

- Methyl ester group : COOCH₃ (adds C₂H₃O₂).

- Trifluoroacetate ion : CF₃COO⁻ (adds C₂F₃O₂).

Molecular weight calculation :

- Carbon (C): 8 × 12.01 = 96.08

- Hydrogen (H): 12 × 1.01 = 12.12

- Fluorine (F): 3 × 19.00 = 57.00

- Nitrogen (N): 1 × 14.01 = 14.01

- Oxygen (O): 4 × 16.00 = 64.00

- Total : 243.21 g/mol (theoretical) vs. 243.18 g/mol (observed).

The slight discrepancy (<0.1%) arises from isotopic variations or rounding in experimental measurements.

Properties

IUPAC Name |

methyl (3R)-pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZSGCGCUBPXBR-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523530-44-0 | |

| Record name | 3-Pyrrolidinecarboxylic acid, (3R)-, methyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Route 1: Cyclization of Pent-2-Enamide

One method for preparing pyrrolidine derivatives involves the cyclization of pent-2-enamide. This process can be adapted to synthesize (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate by incorporating appropriate chiral auxiliaries and protecting groups.

Step 1: Preparation of Alkyl Pent-2-Enoate

- Starting material: Alkyl pent-2-ynoate

- Reaction: Hydrogenation in the presence of Lindlar catalyst or Raney nickel to form alkyl pent-2-enoate.

Step 2: Conversion to Pent-2-Enamide

- Reaction of alkyl pent-2-enoate with an amine in the presence of a suitable catalyst.

Step 3: Cyclization

- Cyclization of pent-2-enamide using a suitable amine compound and catalyst like trifluoroacetic acid (TFA) to form pyrrolidine-3-carbamide.

Step 4: Hydrolysis and Esterification

- Hydrolysis of pyrrolidine-3-carbamide to pyrrolidine-3-carboxylic acid, followed by esterification with methanol to form (R)-Methyl pyrrolidine-3-carboxylate.

Step 5: Trifluoroacetic Acid Salt Formation

- Treatment of (R)-Methyl pyrrolidine-3-carboxylate with trifluoroacetic acid to form the trifluoroacetate salt.

Route 2: Direct Synthesis from Pyrrolidine-3-Carboxylic Acid

Another approach involves the direct synthesis from pyrrolidine-3-carboxylic acid.

Step 1: Esterification

- Esterification of pyrrolidine-3-carboxylic acid with methanol to form (R)-Methyl pyrrolidine-3-carboxylate.

Step 2: Trifluoroacetic Acid Salt Formation

- Reaction with trifluoroacetic acid to form the trifluoroacetate salt.

Key Reagents and Conditions

| Reagent/Condition | Role in Synthesis |

|---|---|

| Lindlar Catalyst | Hydrogenation of alkyl pent-2-ynoate |

| Raney Nickel | Hydrogenation of alkyl pent-2-ynoate |

| Trifluoroacetic Acid (TFA) | Cyclization catalyst and trifluoroacetate salt formation |

| Methanol | Esterification of pyrrolidine-3-carboxylic acid |

| Chiral Auxiliaries | Ensuring chiral purity in cyclization steps |

Challenges and Considerations

- Toxicity and Safety: Some reagents used in these processes, such as TFA, require careful handling due to their corrosive nature.

- Chiral Purity: Maintaining high chiral purity is crucial for pharmaceutical applications, necessitating the use of chiral auxiliaries or optically active catalysts.

- Scalability: The process should be scalable and cost-effective for commercial production.

Research Findings

Recent studies have focused on optimizing the synthesis of pyrrolidine derivatives, emphasizing the importance of efficient catalysts and mild reaction conditions to improve yield and purity. For instance, the use of optically active sultam compounds as chiral auxiliaries has been explored to enhance enantioselectivity in cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

®-Methyl pyrrolidine-3-carboxylate trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex bioactive molecules.

Scientific Research Applications

Central Nervous System Disorders

(R)-Methyl pyrrolidine-3-carboxylate derivatives have been explored as potential treatments for central nervous system (CNS) disorders. Research indicates that compounds derived from this scaffold can serve as intermediates in synthesizing pharmacologically active molecules targeting neurological conditions. For instance, the preparation of (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids has shown promise in treating various CNS disorders due to their ability to modulate neurotransmitter systems .

Antiviral Research

Recent studies have evaluated the role of pyrrolidine derivatives in antiviral research, particularly against SARS-CoV-2. A study identified low molecular weight inhibitors that interact with the Mac1 domain of the virus, demonstrating that pyrrolidine-based compounds can effectively inhibit viral replication . The structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring could enhance binding affinity and selectivity for viral targets.

Synthetic Methodologies

Case Study: Inhibitors of Mac1

A notable case study involved the design and synthesis of pyrrolo[2,3-d]pyrimidines as inhibitors of the SARS-CoV-2 nsp3 macrodomain (Mac1). Compounds derived from (R)-methyl pyrrolidine-3-carboxylate exhibited low micromolar inhibition against Mac1, highlighting their potential as antiviral agents . The binding mode analysis revealed critical interactions between the compound and the target protein, suggesting pathways for further optimization.

Case Study: CNS Active Compounds

Another study focused on synthesizing a series of pyrrolidine derivatives aimed at treating CNS disorders. The research demonstrated that specific modifications to the (R)-methyl pyrrolidine scaffold could lead to compounds with enhanced efficacy and reduced side effects compared to existing therapies .

Mechanism of Action

The mechanism of action of ®-Methyl pyrrolidine-3-carboxylate trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (R)-methyl pyrrolidine-3-carboxylate trifluoroacetate, enabling comparative analysis of their physicochemical properties, synthetic utility, and applications:

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methyl-3-({3-[4-(Trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-Carboxylic Acid

- Key Features :

- Comparison :

- The trifluoromethylphenyl urea moiety introduces hydrogen-bonding capacity, enhancing target binding affinity compared to the simpler TFA salt.

- Lower solubility in aqueous media due to the hydrophobic benzodioxol group.

(R)-2-Methyl-1-(3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)Pyrrolidine-2-Carboxylic Acid Methyl Ester

- Key Features :

- The additional trifluoromethyl group enhances metabolic stability but complicates synthesis due to steric hindrance.

(±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)Pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)Pyrrolidine-3-Carboxylate

- Key Features :

- Comparison :

Tigapotide Triflutate

- Key Features :

- Comparison :

- Demonstrates the role of TFA in stabilizing peptides during purification.

- Unlike the target compound, its large size limits applications to biologics rather than small-molecule therapeutics.

Research Findings and Implications

- Synthetic Complexity : The trifluoroacetate group simplifies purification but introduces challenges in handling due to its hygroscopic nature (see Material Safety Data Sheet for methyl trifluoroacetate hazards ).

- Biological Relevance : Smaller pyrrolidine-TFA derivatives (e.g., m/z 466–501) are preferred in drug discovery for balanced solubility and permeability, whereas bulkier analogs (e.g., MW 527.75) target specific niches like CNS disorders .

- Analytical Considerations : LCMS and FTIR are critical for characterizing these compounds, with TFA adducts frequently observed in mass spectra .

Biological Activity

(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate (CAS No. 1523530-44-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, a carboxylate group, and a trifluoroacetate moiety. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group can influence the compound's binding affinity and selectivity, potentially enhancing its efficacy in various biological systems.

Potential Targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological processes such as neurotransmission and hormonal regulation.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

- Anti-inflammatory Properties : There is evidence indicating that it may exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Investigation

Research focusing on the neuropharmacological effects revealed that the compound could enhance GABAergic transmission, which may be beneficial in treating anxiety disorders. This was assessed through behavioral tests in rodent models, showing reduced anxiety-like behavior after administration.

Case Study 3: Anti-inflammatory Activity

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound could be utilized in inflammatory conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate?

Methodological Answer:

The synthesis typically involves enantioselective esterification or resolution of pyrrolidine-3-carboxylic acid derivatives. Key steps include:

- Chiral starting materials : Use (R)-pyrrolidine-3-carboxylic acid to ensure stereochemical integrity.

- Esterification : React with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Salt formation : Treat with trifluoroacetic acid (TFA) to generate the trifluoroacetate salt, enhancing solubility and crystallinity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from THF/ether mixtures .

Basic: How is the chiral purity of this compound validated?

Methodological Answer:

Chiral purity is confirmed via:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Retention time and peak symmetry indicate enantiomeric excess (ee > 99%).

- Polarimetry : Compare specific rotation ([α]D) with literature values.

- NMR with chiral shift reagents : Eu(hfc)₃ induces distinct splitting for enantiomers in ¹H-NMR .

Advanced: How to resolve conflicting NMR data when analyzing this compound?

Methodological Answer:

Trifluoroacetate counterions can obscure signals in ¹H/¹³C-NMR. Mitigation strategies:

- Deuterated solvent exchange : Use D₂O to exchange labile protons (e.g., NH in pyrrolidine).

- 2D NMR : HSQC and HMBC correlate overlapping signals to resolve structural ambiguities.

- pH adjustment : Neutralize TFA with NaHCO₃ to reduce splitting artifacts. Cross-validate with LC-MS for molecular weight confirmation .

Advanced: What strategies mitigate racemization during the synthesis of this compound?

Methodological Answer:

Racemization occurs under acidic/alkaline conditions. Preventative measures:

- Low-temperature reactions : Conduct esterification below 0°C to minimize acid-catalyzed epimerization.

- Inert atmosphere : Use N₂/Ar to avoid oxidative degradation.

- Real-time monitoring : Track ee via TLC with chiral visualization agents (e.g., ninhydrin for amines) .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation pattern. Use C18 columns with 0.1% TFA in water/acetonitrile gradients.

- X-ray crystallography : Resolve absolute configuration (if crystalline). Requires slow evaporation from THF/hexane .

- Elemental analysis : Validate C, H, N, and F content (±0.3% tolerance) .

Advanced: How to address solubility challenges in aqueous reaction systems for this compound?

Methodological Answer:

The trifluoroacetate salt increases hydrophilicity but may destabilize in basic media. Solutions:

- Co-solvent systems : Use THF/water (4:1 v/v) for homogeneous reactions.

- pH control : Maintain pH 2–4 with TFA to prevent free base precipitation.

- Surfactants : Add SDS (0.1% w/v) to enhance solubility in biphasic systems .

Advanced: How to interpret LC-MS data when impurities co-elute with the target compound?

Methodological Answer:

- High-resolution MS (HRMS) : Differentiate isobaric impurities via exact mass (e.g., Δ < 5 ppm).

- Ion mobility spectrometry : Separate co-eluting species based on charge/size.

- Orthogonal methods : Compare retention times in reversed-phase vs. HILIC chromatography .

Advanced: What are the best practices for scaling up enantioselective synthesis without compromising yield?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.